2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride - 485402-39-9

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Catalog Number: EVT-1810728
CAS Number: 485402-39-9
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • P2X7 Receptor Antagonism: Given the activity of similar compounds described in the paper "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor" [], it is plausible that this compound might also exhibit antagonistic activity against the P2X7 receptor.
  • Angiotensin II Receptor Interactions: Considering the substantial research on Angiotensin II receptor antagonists featuring the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core [, , , , , , , , , ], investigating the interaction of this specific compound with these receptors could be relevant.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and selective antagonist of the P2X7 receptor. [] It exhibits an ED50 of 2.3 mg/kg in rats and demonstrates favorable pharmacological properties including high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins, and a predicted human dose of 120 mg QD. [] Additionally, JNJ 54166060 displays a unique CYP profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism. []

Relevance: JNJ 54166060 shares a core 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine structure with 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride. [] The research paper focuses on the synthesis and structure-activity relationship of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives as P2X7 antagonists. [] This shared core structure and the paper's exploration of its variations make JNJ 54166060 a relevant related compound.

(8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol (Pentostatin)

Compound Description: Pentostatin is a potent and specific inhibitor of adenosine deaminase (ADA). [] It exhibits a Ki value of 1.6 x 10^-8 M against calf intestinal mucosa ADA. [] Pentostatin's structure incorporates a ribose sugar moiety, distinguishing it from the other related compounds. []

Relevance: This compound, alongside its C-5 methyl and ethyl ketoaglycon analogues, provides a structural basis for understanding the structure-activity relationship of adenosine deaminase inhibitors. [] Although it possesses a tetrahydroimidazodiazepine core, its structural similarities, particularly the fused imidazole ring and the exploration of its analogues within the research, make it relevant to understanding the structure and potential biological activity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride. []

(+/-)-3,6,7,8-Tetrahydro-3-[(2-hydroxyethoxy)methyl]imidazo[4,5-d][1,3]diazepin-8-ol

Compound Description: This compound is an acyclic analogue of pentostatin. [] Unlike pentostatin, it lacks the ribose sugar moiety. [] It displays adenosine deaminase inhibitory activity with a Ki value of 9.8 x 10^-8 M. [] Furthermore, it exhibits synergy with vidarabine, enhancing its antiviral activity against herpes simplex virus type 1 in an HEp-2 plaque reduction assay. []

Relevance: As an acyclic analogue of pentostatin, this compound offers further insights into the structural requirements for adenosine deaminase inhibition. [] Its structural similarity to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, specifically the presence of a tetrahydroimidazodiazepine core, makes it a relevant related compound for comparison. []

1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate (PD123319)

Compound Description: PD123319 is a selective antagonist for the angiotensin II type 2 (AT2) receptor. [, , , , , , , ] It is frequently used in research to elucidate the specific roles of AT1 and AT2 receptors in various physiological and pathological processes. [, , , , , , , ]

Relevance: PD123319 shares the core 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine structure with 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride. [, , , , , , , ] This structural similarity, combined with its well-characterized pharmacological profile as an AT2 receptor antagonist, makes it a valuable reference point for understanding the potential biological activities of the target compound.

2-n-Butyl-4-chloro-5-hydroxymethyl-1-[(2'-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole (DuP753)

Compound Description: DuP753 is a selective antagonist for the angiotensin II type 1 (AT1) receptor. [] It is less potent than AngII itself in competitive binding studies. []

Relevance: Although DuP753 does not share the complete core structure of the target compound, it is relevant due to its activity as an AngII receptor antagonist and its structural similarity to other AngII receptor antagonists, such as Losartan, mentioned in the papers. [, , , ] These connections provide a broader context for understanding the structure-activity relationships of compounds targeting the renin-angiotensin system, which may offer insights into the target compound's potential activities.

2-n-Butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid (EXP3174)

Compound Description: EXP3174 is the active metabolite of the angiotensin II type 1 receptor antagonist Losartan. [] It demonstrates potent inhibition of angiotensin II-induced pressor responses. [, ]

Relevance: EXP3174, along with Losartan, belongs to the same class of Angiotensin II receptor antagonists as the previously discussed compounds. [, , , , , ] Despite lacking the core structure of the target compound, its inclusion highlights the diversity within this class of drugs and offers additional structural insights for comparison.

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

Compound Description: TA-606 is a prodrug form of 606A. [, ] It exhibits significantly higher bioavailability compared to 606A. [] After oral administration, TA-606 is rapidly converted to its active form, 606A, in vivo. []

Relevance: TA-606 is a prodrug designed to improve the pharmacokinetic properties of 606A. [, ] Understanding its structural features and relationship to 606A, which shares the core structure with the target compound, can offer valuable insights into strategies for optimizing the delivery and efficacy of similar compounds. [, ]

2-Propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid disodium salt (606A)

Compound Description: 606A is a potent angiotensin II receptor antagonist. [, ] It effectively lowers blood pressure in hypertensive rat models without affecting heart rate. [, ] Chronic treatment with 606A shows beneficial effects on cardiovascular and renal function in hypertensive rats. []

Relevance: 606A shares the core 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine structure with 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride. [, ] This structural similarity, coupled with its demonstrated antihypertensive activity, suggests that 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride may possess similar pharmacological properties. [, ]

Properties

CAS Number

485402-39-9

Product Name

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1 g/mol

InChI

InChI=1S/C7H11N3.2ClH/c1-5-9-6-2-3-8-4-7(6)10-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H

InChI Key

YXZHZOPFKSZUCI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CNCC2.Cl.Cl

Canonical SMILES

CC1=NC2=C(N1)CNCC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.